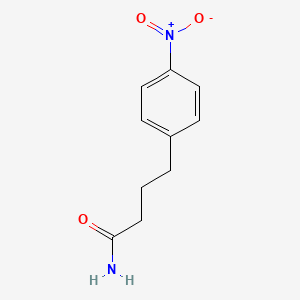

4-(4-Nitrophenyl)butanamide

Description

4-(4-Nitrophenyl)butanamide is an aromatic amide compound characterized by a butanamide chain attached to a 4-nitrophenyl group. Its molecular structure (Figure 9 in ) features a nitro group at the para position of the benzene ring, which significantly influences its electronic properties and reactivity . This compound has garnered attention in degradation studies, particularly in the context of ozonation processes. Its synthesis typically involves amidation reactions, as exemplified by the preparation of structurally similar compounds (e.g., 1034 and 1035 in ) using PyBOP® coupling agents or catalytic hydrogenation .

Properties

CAS No. |

61445-60-1 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-(4-nitrophenyl)butanamide |

InChI |

InChI=1S/C10H12N2O3/c11-10(13)3-1-2-8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H2,(H2,11,13) |

InChI Key |

AZIJUQJAJIZXFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 4-(4-nitrophenyl)butanamide with five analogs, focusing on structural variations, physicochemical properties, and applications.

N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)

- Structure : The acetyl group replaces the nitro group at the para position.

- Properties: Molecular formula C₁₂H₁₅NO₂ (MW 205.26) .

- Synthesis: Prepared via direct amidation of 4-acetylphenylaniline with butanoic acid derivatives.

N-(4-Butylphenyl)butanamide (CAS 20331-19-5)

- Structure : A butyl substituent replaces the nitro group.

- Properties: Molecular formula C₁₄H₂₁NO (MW 219.32) .

- Application : Likely used in polymer or surfactant research due to its hydrophobic alkyl chain.

- Key Difference: The absence of a nitro group eliminates redox-active sites, reducing utility in degradation studies but enhancing stability in non-polar environments .

4-(2’-Fluoro-[1,1’-biphenyl]-4-yl)-N-(3,4,5-trimethoxyphenyl)butanamide (Compound 1034)

- Structure : Incorporates a fluorinated biphenyl system and a trimethoxyphenyl amide group.

- Properties : Melting point 130–132°C; synthesized via PyBOP®-mediated amidation .

(2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide Hydrochloride (CAS 77835-49-5)

- Structure: Features a chiral amino-methyl branch on the butanamide chain.

- Properties : Molecular formula C₁₁H₁₆ClN₃O₃ (MW 289.72) .

- Application : Used as a chiral building block in peptide mimetics or enzyme substrates.

- Key Difference: The stereocenter and protonated amino group increase solubility in aqueous media, contrasting with the parent compound’s hydrophobicity .

N-(4-(4-Nitrophenoxy)phenyl)propionamide

- Structure: Contains a phenoxy linker between the nitro group and amide.

- Properties : Exhibits distinct conformational flexibility (anti/gauche alkyl chains) and amide-amide interactions in crystal packing .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₀H₁₂N₂O₃ | 208.21 | Not Reported | Nitrophenyl, amide |

| N-(4-Acetylphenyl)butanamide | 324580-52-1 | C₁₂H₁₅NO₂ | 205.26 | Not Reported | Acetylphenyl, amide |

| N-(4-Butylphenyl)butanamide | 20331-19-5 | C₁₄H₂₁NO | 219.32 | Not Reported | Butylphenyl, amide |

| Compound 1034 | Not Provided | C₂₅H₂₄FNO₃ | 405.46 | 130–132 | Fluorobiphenyl, trimethoxy |

| (2S)-2-Amino-3-methyl derivative | 77835-49-5 | C₁₁H₁₆ClN₃O₃ | 289.72 | Not Reported | Chiral amino, nitro |

Research Findings and Insights

- Degradation Pathways : this compound’s decomposition to 1-nitrocyclohexene under ozonation highlights its environmental utility in reducing methylene blue waste toxicity .

- Biological Activity : Analogs like Compound 1034 demonstrate the impact of fluorinated aromatic systems on anticancer efficacy, suggesting structural optimization strategies for drug design .

- Crystallography: Conformational flexibility in N-(4-nitrophenoxy)phenyl analogs (e.g., anti/gauche chains) underscores the role of substituents in solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.